molecular formula C17H16FN5OS B3446143 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B3446143
M. Wt: 357.4 g/mol
InChI Key: GFXVSCFTZLDXMD-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic organic compound belonging to the class of acetamide derivatives. This compound is of interest in scientific research due to its potential biological activities.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-11-7-8-12(2)15(9-11)23-17(20-21-22-23)25-10-16(24)19-14-6-4-3-5-13(14)18/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXVSCFTZLDXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 2,5-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with 2-fluoroaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide: Similar structure with a different position of the methyl groups on the phenyl ring.

    2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(iso propylcarbamoyl)acetamide: Similar structure with an isopropylcarbamoyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

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